molecular formula C10H9N3 B1517714 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1114822-80-8

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1517714
CAS No.: 1114822-80-8
M. Wt: 171.2 g/mol
InChI Key: XTLLTHLIRILPMH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic aromatic organic compound that belongs to the pyrrolopyridine family This compound features a pyrrolopyridine core with a cyano group at the 3-position and methyl groups at the 4- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4,6-dimethylpyridine-3-carbonitrile derivatives, under specific conditions. The reaction conditions may include the use of strong bases, high temperatures, and inert atmospheres to promote the formation of the pyrrolopyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the pyrrolopyridine core.

Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized, reduced, substituted, and coupled products. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: In chemistry, 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrrolopyridine core is a key structural motif in many natural products and pharmaceuticals.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery and design.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine: This compound lacks the methyl groups and cyano group present in 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.

  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound has a thioxo group instead of the pyrrolo group.

  • Pyridine-3-carbonitrile: This compound lacks the pyrrolo group and the methyl groups.

Uniqueness: this compound is unique due to its combination of the pyrrolopyridine core, cyano group, and methyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-6-3-7(2)13-10-9(6)8(4-11)5-12-10/h3,5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLLTHLIRILPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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